molecular formula C4H5F4NO2 B157841 2,3,3,3-Tetrafluoro-2-methoxypropanamide CAS No. 10186-65-9

2,3,3,3-Tetrafluoro-2-methoxypropanamide

Cat. No. B157841
CAS RN: 10186-65-9
M. Wt: 175.08 g/mol
InChI Key: DMDUFSAURLOQDT-UHFFFAOYSA-N
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Description

2,3,3,3-Tetrafluoro-2-methoxypropanamide (TFMPA) is a fluorinated amide compound that has gained significant attention in the scientific community for its potential applications in various research fields. TFMPA is a colorless liquid that is soluble in water and organic solvents.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Laboratory-Scale Preparation : Dolenský et al. (2002) developed an optimized laboratory-scale preparation of methyl 3,3,3-trifluoropyruvate from hexafluoropropene-1,2-oxide via methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate. This research also discusses the identification and quantification of byproducts formed in this transformation, highlighting the compound's role in chemical synthesis processes (Dolenský, Kvíčala, Palecek, & Paleta, 2002).

  • Methyl Transfer Reactions : In a study by Dolenský et al. (2016), the reaction of methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate with arylamines led to an unexpected methyl transfer. This indicates the compound's potential role in facilitating unique chemical reactions (Dolenský, Kvíčala, & Paleta, 2016).

  • Ruthenium Complex Synthesis : Lipovská et al. (2016) utilized 2,3,3,3-tetrafluoro-2-methoxypropanoic acid in the synthesis of ruthenium complexes. Their study explores the catalytic activity of these complexes in ring-closing metathesis reactions, demonstrating the compound's application in catalysis (Lipovská et al., 2016).

Biotransformation and Toxicology

  • Biotransformation in Rabbits : Schuster et al. (2010) investigated the biotransformation of 2,3,3,3-tetrafluoropropene in rabbits, a compound related to 2,3,3,3-Tetrafluoro-2-methoxypropanamide. This research is relevant for understanding the metabolic pathways and potential toxicity of related fluorinated compounds (Schuster, Bertermann, Rusch, & Dekant, 2010).

Material Science and Engineering

  • Electrolyte Application in Batteries : Schmitz et al. (2012) evaluated methyl tetrafluoro-2-(methoxy) propionate as a co-solvent for propylene carbonate-based electrolytes in lithium-ion batteries. This study highlights the compound's potential in enhancing the performance of energy storage devices (Schmitz et al., 2012).

  • Vapor-Liquid Equilibrium Properties : Raabe and Maginn (2010) conducted molecular modeling to predict the thermophysical properties of 2,3,3,3-tetrafluoro-1-propene, closely related to 2,3,3,3-Tetrafluoro-2-methoxypropanamide. Their work is crucial for understanding the behavior of such compounds in various applications, including refrigerants (Raabe & Maginn, 2010).

properties

IUPAC Name

2,3,3,3-tetrafluoro-2-methoxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F4NO2/c1-11-3(5,2(9)10)4(6,7)8/h1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDUFSAURLOQDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)N)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384344
Record name 2,3,3,3-tetrafluoro-2-methoxypropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3,3-Tetrafluoro-2-methoxypropanamide

CAS RN

10186-65-9
Record name 2,3,3,3-tetrafluoro-2-methoxypropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10186-65-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Dolenský, J Kvíčala, O Paleta - Journal of Fluorine Chemistry, 2016 - Elsevier
In the reaction of methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate with arylamines or arylmethylamines, an unexpected methyl transfer from the ester to the amine by the B Al 2 (S N 2) …
Number of citations: 4 www.sciencedirect.com

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